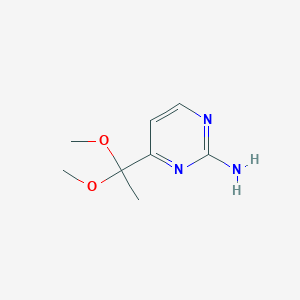
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine typically involves the reaction of 3,3-dimethoxy-2-butanone with guanidine hydrochloride in the presence of sodium in anhydrous ethanol . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The amino group and the dimethoxyethyl group can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(1,1-Dimethoxyethyl)pyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-(1,1-Dimethoxyethyl)pyrimidin-2-thiol: Similar structure but with a thiol group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₄N₂O₂. The compound features a pyrimidine ring substituted with a dimethoxyethyl group at the 4-position and an amino group at the 2-position. This unique structure may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it may target kinases or other proteins implicated in cancer progression.
- Receptor Modulation : It may also act as a modulator for receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity Data
Anticancer Activity
In recent studies, this compound demonstrated promising anticancer activity. For instance, it was evaluated against several cancer cell lines, showing significant inhibition of cell growth. The mechanism involves interference with tubulin polymerization, which is crucial for mitosis.
Selective Inhibition
Research has indicated that this compound exhibits selective inhibition against certain mutant forms of enzymes, such as those involved in non-small cell lung cancer. This selectivity is critical for minimizing side effects associated with traditional chemotherapy agents that target wild-type enzymes indiscriminately .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. Preliminary results indicate that it can significantly reduce tumor growth in xenograft models while exhibiting manageable toxicity profiles .
Eigenschaften
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWZRZIPQSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














